

crystal structure of tungstic acid monohydrate

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Compound of Interest		
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An In-depth Technical Guide on the Crystal Structure of **Tungstic Acid** Monohydrate

Introduction

Tungstic acid, in its monohydrate form (WO₃·H₂O), is a hydrated tungsten trioxide that serves as a crucial precursor in the synthesis of various tungsten-based materials, including tungsten oxides (WO₃) and tungstates.[1][2] Its distinct structural properties are foundational to the performance of these materials in applications such as photocatalysis, gas sensing, and electrochromic devices.[3][4] The solid-state structure of **tungstic acid** monohydrate is characterized by layers of octahedrally coordinated tungsten atoms.[1] This guide provides a comprehensive overview of the crystal structure of **tungstic acid** monohydrate, detailing its crystallographic data, the experimental protocols used for its characterization, and the logical workflows involved in its synthesis and transformation.

Crystal Structure and Properties

Tungstic acid monohydrate (also known as tungstite) typically crystallizes in an orthorhombic system.[5][6] The fundamental structure consists of layers of WO₅(H₂O) octahedra where four of the vertices are shared.[1] This arrangement is sometimes described as a layered perovskite-like ReO₃ structure.[4][7] The water molecule is directly coordinated to the tungsten atom, playing a critical role in the structural integrity of the crystal lattice.

The material presents as a yellow, amorphous powder that is insoluble in water.[1][8] Upon heating to 100°C, it undergoes dehydration, losing its crystal water to transform into anhydrous tungsten trioxide.[8][9]



Crystallographic Data

The crystallographic parameters of orthorhombic **tungstic acid** monohydrate have been determined primarily through X-ray diffraction studies. The data is summarized in the table below for easy comparison.

Parameter	Value	Source
Crystal System	Orthorhombic	[5]
Space Group	Pmnb	[6]
Lattice Constant (a)	0.52 nm (5.2 Å)	[6]
Lattice Constant (b)	1.07 nm (10.7 Å)	[6]
Lattice Constant (c)	0.51 nm (5.1 Å)	[6]
JCPDS Card No.	43-0679	[6]
JCPDS Card No.	84-0886	[3]

Experimental Protocols

The determination and verification of the crystal structure of **tungstic acid** monohydrate involve synthesis followed by rigorous characterization.

Synthesis Methodologies

4.1.1 Hydrothermal Synthesis A common method for preparing **tungstic acid** monohydrate crystals is the one-step hydrothermal route.[4][10]

- Precursor Preparation: A solution of sodium tungstate (Na₂WO₄) is prepared.
- Acidification: A strong acid, such as sulfuric acid (H₂SO₄), is added to the sodium tungstate solution. This acidic precipitation results in the formation of tungstic acid (H₂WO₄).[7][11]
- Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150°C) for a set duration (e.g., 12-24



hours).[11] During this process, complex [WO(OH) $_4$ (OH $_2$)] structures aggregate via an oxolation reaction to form WO $_3$ ·H $_2$ O nanostructures.[11]

- Product Recovery: After the reaction, the autoclave is cooled to room temperature. The
 precipitate is collected by centrifugation, washed several times with deionized water and
 ethanol to remove any remaining ions, and finally dried in an oven.
- 4.1.2 Acid Precipitation at Low Temperature This method produces tungstite nanoplatelets and nanoribbons through an environmentally benign process.[2][12]
- Precursor Preparation: A dilute solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) is prepared.
- Acidification: Hydrochloric acid (HCl) is added to the tungstate solution while maintaining a low temperature of 5-10°C.[2][12] This protonates the tungstate ions.[6]
- Aging and Crystallization: The resulting colloidal solution is aged at ambient temperature for 24-48 hours. During this period, crystallization and growth occur via Ostwald ripening to form tungstite nanomaterials.[2][12]
- Product Recovery: The synthesized materials are collected, washed, and dried.

Characterization Techniques

- 4.2.1 X-Ray Diffraction (XRD) XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.[10]
- Procedure: The powdered sample is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the different crystallographic planes. These peak positions are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the orthorhombic phase of WO₃·H₂O.[2][3]
- Rietveld Refinement: This computational method is applied to the raw XRD data to refine the crystal structure parameters, including lattice constants, atomic positions, and strain,



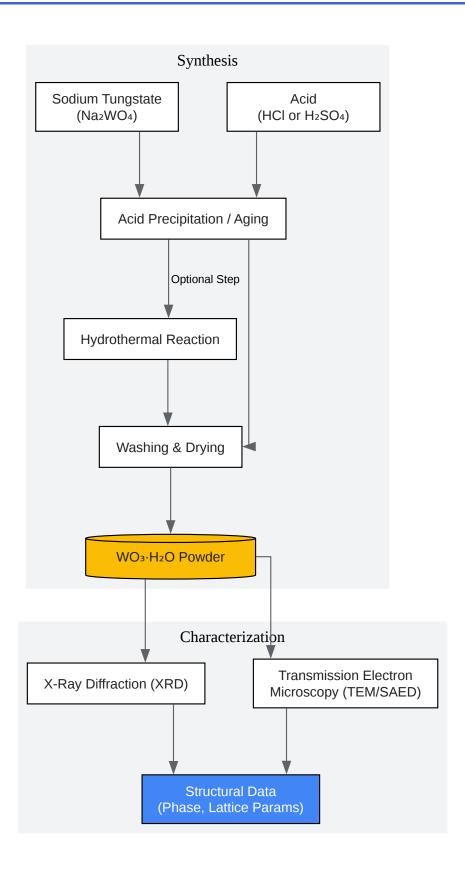
providing a more detailed structural model.[10]

- 4.2.2 Electron Microscopy and Diffraction Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) provide morphological and crystallographic information at the nanoscale.
- Procedure: A beam of electrons is transmitted through an ultra-thin specimen of the material.
- Imaging (TEM): The transmitted electrons are used to form an image, revealing the morphology, such as nanoplates or nanoribbons.[2][4] High-resolution TEM (HRTEM) can visualize the crystal lattice fringes.[7]
- Diffraction (SAED): By focusing the electron beam on a specific area, a diffraction pattern
 can be generated. This SAED pattern, consisting of spots or rings, is indexed to determine
 the crystal structure and orientation of the nanocrystals, confirming their single-crystal
 nature.[6]

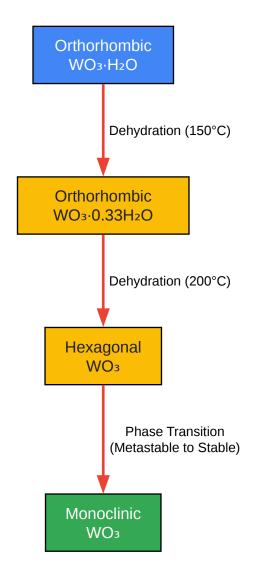
Visualized Workflows and Relationships

Diagrams created using the Graphviz DOT language illustrate key processes related to **tungstic acid** monohydrate.









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